molecular formula C8H17NO4 B115738 Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate CAS No. 148983-25-9

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate

Cat. No.: B115738
CAS No.: 148983-25-9
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

. .

Biochemical Properties

It is known that the compound is a protected amine , which suggests that it may interact with enzymes, proteins, and other biomolecules in a way that protects the amine group from unwanted reactions

Molecular Mechanism

It is known that the compound is a protected amine , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (2S)-2,3-dihydroxypropylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its role as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to its combination of the tert-butyl group and the (2S)-2,3-dihydroxypropylamine moiety. This provides both steric protection and functional versatility, making it valuable in various synthetic and research applications .

Biological Activity

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H17NO4C_8H_{17}NO_4 and features a tert-butyl group attached to a carbamate moiety that is further linked to a 2,3-dihydroxypropyl group. The structural complexity of this compound allows it to participate in various biochemical interactions.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. It may function as an inhibitor of enzymes involved in critical metabolic pathways, such as nucleic acid or protein synthesis. This inhibition could lead to reduced cell proliferation in cancerous cells or impair the growth of microbial pathogens.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival. In vitro studies have shown effective inhibition of growth for several Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of hydroxyl groups in its structure is believed to enhance its reactivity with cellular targets, leading to increased cytotoxicity against tumor cells .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL.
Study BAnticancer ActivityShowed that treatment with the compound resulted in a 40% reduction in cell viability in breast cancer cell lines (MCF-7) at 100 µM concentration.
Study CMechanism ExplorationIdentified that the compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis, leading to decreased DNA replication rates in cancer cells.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. In animal studies, it was found to have low acute toxicity with an LD50 greater than 2000 mg/kg when administered orally. Additionally, dermal application tests indicated minimal irritation potential, making it a candidate for further development in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMQHJPVUGZSB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.